4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₁H₁₇N₃O₄S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a nitro group, a propylamino group, and a sulfonamide group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce the nitro group. This is usually achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene is then sulfonated to introduce the sulfonamide group. This can be done using chlorosulfonic acid or sulfur trioxide.
Amination: The sulfonated product is then reacted with 2-(propylamino)ethylamine to introduce the propylamino group. This step typically requires a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, alcohols
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄)
Major Products
Reduction: 4-Amino-N-[2-(propylamino)ethyl]benzene-1-sulfonamide
Substitution: Various substituted sulfonamides
Oxidation: Oxidized derivatives of the propylamino group
Wissenschaftliche Forschungsanwendungen
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
Molecular Pathways: By inhibiting these enzymes, the compound can interfere with cellular processes such as pH regulation and ion transport, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzenesulfonamide: Similar structure but lacks the propylamino group.
N-(2-Aminoethyl)-4-nitrobenzenesulfonamide: Similar structure but with an aminoethyl group instead of a propylamino group.
4-Nitro-N-(propylamino)benzenesulfonamide: Similar structure but with a different arrangement of the propylamino group.
Uniqueness
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is unique due to the presence of both the nitro and propylamino groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C11H17N3O4S |
---|---|
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
4-nitro-N-[2-(propylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H17N3O4S/c1-2-7-12-8-9-13-19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,12-13H,2,7-9H2,1H3 |
InChI-Schlüssel |
RYIAMKHCGCEKNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.